1-(4-Iodobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodobenzyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-iodobenzyl group
Mechanism of Action
Target of Action
It has been shown to interact with murine melanoma cells and inhibit their growth . This suggests that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.
Mode of Action
The exact mode of action of 1-(4-Iodobenzyl)-1H-pyrazole is still under investigation. It is known to act on the localization, interaction, and uptake of other molecules . This could potentially disrupt the normal functioning of cells, leading to growth inhibition.
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by factors such as its physicochemical properties, formulation, and route of administration .
Result of Action
It has been shown to inhibit the growth of murine melanoma cells , suggesting that it may have potential as a therapeutic agent in the treatment of certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Iodobenzyl)-1H-pyrazole can be synthesized through a multi-step process. One common method involves the reaction of 4-iodobenzyl bromide with pyrazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodobenzyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in solvents such as toluene or DMF.
Major Products Formed:
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation Reactions: Products may include oxidized forms of the benzyl group or the pyrazole ring.
Coupling Reactions: Products are often more complex organic molecules with extended conjugation or additional functional groups.
Scientific Research Applications
1-(4-Iodobenzyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biological assays to study the interaction with various biomolecules.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
4-Iodobenzyl bromide: A precursor in the synthesis of 1-(4-Iodobenzyl)-1H-pyrazole, used in various substitution reactions.
1-(4-Bromobenzyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(4-Chlorobenzyl)-1H-pyrazole:
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCIIHVBALOAQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620575 |
Source
|
Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143128-30-7 |
Source
|
Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.